molecular formula C14H20N2OS B5784777 N-cyclohexyl-N'-(2-methoxyphenyl)thiourea

N-cyclohexyl-N'-(2-methoxyphenyl)thiourea

Cat. No. B5784777
M. Wt: 264.39 g/mol
InChI Key: YZZREAKHQZVIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(2-methoxyphenyl)thiourea, also known as CCT018159, is a small molecule compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. This compound belongs to the class of thiourea derivatives and has been extensively studied for its anti-cancer properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-(2-methoxyphenyl)thiourea is mainly attributed to its ability to inhibit the activity of CK2. CK2 is a protein kinase that plays a crucial role in cell survival and proliferation. Inhibition of CK2 activity by N-cyclohexyl-N'-(2-methoxyphenyl)thiourea leads to the activation of the tumor suppressor protein p53, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-N'-(2-methoxyphenyl)thiourea can induce apoptosis in cancer cells by activating the p53 pathway. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, this compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N'-(2-methoxyphenyl)thiourea has several advantages for laboratory experiments. It is a small molecule compound that can be easily synthesized in the laboratory. It has also been extensively studied for its anti-cancer properties, making it an attractive candidate for further research. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-cyclohexyl-N'-(2-methoxyphenyl)thiourea. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy and safety of this compound in vivo. Another area of interest is its potential use as an anti-inflammatory agent. Studies are needed to determine the mechanism of action and efficacy of this compound in inhibiting inflammation. Additionally, the development of more soluble derivatives of this compound could improve its potential for therapeutic use.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-(2-methoxyphenyl)thiourea involves the reaction of cyclohexylisothiocyanate with 2-methoxyaniline in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate isothiourea, which then undergoes cyclization to form the final product.

Scientific Research Applications

N-cyclohexyl-N'-(2-methoxyphenyl)thiourea has been studied for its potential therapeutic applications in various fields of biomedical research. One of the major areas of interest is its anti-cancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the protein kinase CK2. It has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

1-cyclohexyl-3-(2-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-17-13-10-6-5-9-12(13)16-14(18)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZREAKHQZVIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(2-methoxyphenyl)thiourea

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